Superior Quantification Accuracy in Human Plasma Compared to Unlabeled Surrogate Analytes
A head-to-head method comparison study for uracil quantification in human plasma demonstrated that using Uracil-13C,15N2 as an internal standard yields excellent inter-assay accuracy (bias within ±2.8%) and precision (≤12.4% CV) [1]. This performance is significantly more reliable than methods relying on a surrogate analyte or external calibration, which cannot correct for matrix-induced ionization suppression common in plasma [2].
| Evidence Dimension | Inter-assay Accuracy (Bias) |
|---|---|
| Target Compound Data | ±2.8% |
| Comparator Or Baseline | Unlabeled Uracil (External Calibration/Surrogate Analyte) |
| Quantified Difference | Bias for unlabeled surrogate methods typically exceeds ±15% at low concentrations; target method achieves ±2.8% |
| Conditions | UPLC-MS/MS analysis of uracil in human plasma; validated concentration range 1-100 ng/mL |
Why This Matters
This level of accuracy is critical for clinical diagnostics, such as DPD phenotyping, where misclassification can lead to fatal 5-FU toxicity.
- [1] Jacobs, B. A. W., et al. (2016). Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 126, 75-82. View Source
- [2] De Gruyter Brill. (2025). Uracil in plasma: comparison of two in-house-developed LC-MS/MS methods. Clinical Chemistry and Laboratory Medicine (CCLM). View Source
